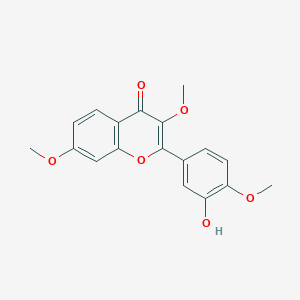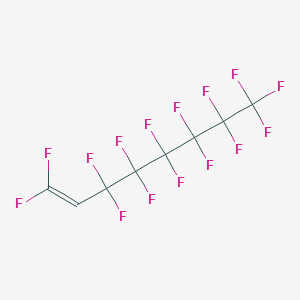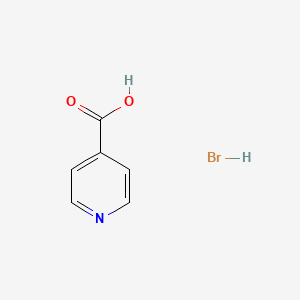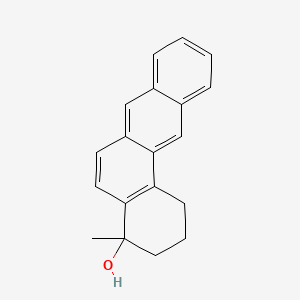![molecular formula C17H32OSi B14342422 [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane CAS No. 104875-64-1](/img/structure/B14342422.png)
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H32OSi. This compound is characterized by the presence of a cyclohexylethynyl group attached to a silicon atom, which is further bonded to three propan-2-yl groups. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane typically involves the reaction of cyclohexylethynyl alcohol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can undergo substitution reactions where the cyclohexylethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules, which can then participate in various chemical reactions. The presence of the cyclohexylethynyl group allows for specific interactions with target molecules, enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(propan-2-yl)silanethiol: This compound has a similar structure but contains a thiol group instead of an ethynyl group.
Tri(propan-2-yl)silane: This compound lacks the cyclohexylethynyl group, making it less reactive in certain chemical reactions.
Cyclohexylethynyltri(propan-2-yl)silane: This compound is similar but has different substituents on the silicon atom.
Uniqueness
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane is unique due to the presence of the cyclohexylethynyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
104875-64-1 |
|---|---|
Molekularformel |
C17H32OSi |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2-cyclohexylethynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H32OSi/c1-14(2)19(15(3)4,16(5)6)18-13-12-17-10-8-7-9-11-17/h14-17H,7-11H2,1-6H3 |
InChI-Schlüssel |
VAEADZRGOBDWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)

![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)


![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)

![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)

